Methyl-Polyethylene Glycol-N-Hydroxysuccinimide Ester, commonly referred to as M-Peg-NHS ester, is a versatile chemical compound utilized primarily in bioconjugation and protein modification applications. This compound is characterized by its unique structure, which features a polyethylene glycol (PEG) chain linked to a reactive N-hydroxysuccinimide (NHS) ester group. The NHS ester enables selective reactions with primary amines, facilitating the formation of stable amide bonds with proteins and peptides.
M-Peg-NHS esters are classified as bioconjugation reagents. They fall under the category of polyethylene glycol derivatives, specifically designed for the modification of biomolecules through covalent bonding. This classification highlights their role in enhancing the properties of proteins, such as stability and solubility, while reducing immunogenicity.
The synthesis of M-Peg-NHS esters typically involves the reaction of hydroxyl-terminated polyethylene glycol with N-hydroxysuccinimide in the presence of coupling agents. The most common method is anionic ring-opening polymerization, which allows for precise control over the molecular weight and polydispersity of the resulting PEG chains .
Technical details include:
The molecular structure of M-Peg-NHS ester consists of a linear PEG chain terminated at one end with a methyl group and at the other end with an NHS ester. The general formula can be represented as:
where indicates the number of ethylene glycol units in the chain, typically ranging from 4 to 24 .
Key structural data includes:
The primary chemical reaction involving M-Peg-NHS esters is its coupling with primary amines. At physiological pH (typically between 7 and 9), the NHS group reacts with deprotonated amines to form stable amide bonds while releasing NHS as a byproduct .
Technical details include:
The mechanism by which M-Peg-NHS esters modify proteins involves several steps:
Data supporting this mechanism show that reactions are efficient at physiological pH, making these compounds ideal for biological applications .
Relevant data includes storage recommendations at -20°C in desiccated conditions to prevent degradation .
M-Peg-NHS esters have numerous scientific applications, particularly in biochemistry and pharmaceutical development:
These applications leverage the unique properties of polyethylene glycol to improve therapeutic efficacy and reduce side effects associated with drug delivery systems .
The development of polyethylene glycol (PEG) conjugation chemistry represents a transformative advancement in biomolecular engineering. Initial PEGylation efforts in the 1970s focused on hydroxyl-terminated PEGs for protein modification, but these exhibited low reactivity and poor coupling efficiency [7]. The introduction of activated PEG derivatives addressed this limitation, culminating in the synthesis of N-hydroxysuccinimide (NHS)-functionalized PEGs in the 1980s. m-PEG-NHS esters emerged as a gold standard due to their ability to form stable amide bonds with primary amines (–NH₂) under physiologically compatible conditions (pH 7–8.5) [4] [9]. This innovation enabled precise modification of therapeutic proteins like interferon and asparaginase, significantly extending their plasma half-life and reducing immunogenicity – a breakthrough that propelled clinical adoption [7]. The evolution from basic PEG diols to monofunctional m-PEG-NHS (methoxy-PEG-NHS) was pivotal, preventing uncontrolled cross-linking and enabling reproducible mono-PEGylation [8].
m-PEG-NHS ester serves as a versatile molecular "bridge" for site-specific bioconjugation. Its structure comprises three key elements: (1) a methoxy-terminated PEG chain ensuring hydrophilicity and steric shielding, (2) an NHS ester group enabling amine reactivity, and (3) a succinimidyl carbonate linker that releases non-toxic N-hydroxysuccinimide upon reaction [4] [9]. This design facilitates rapid covalent modification of:
The reaction kinetics are concentration- and pH-dependent, with optimal modification occurring within minutes at pH 7.4–8.5. Hydrolysis competes at higher pH, necessitating precise reaction control [4] [5]. In cancer therapeutics, m-PEG-NHS enables antibody-drug conjugates (ADCs) where PEG spacers enhance drug solubility and preserve antigen binding [7] [8].
m-PEG-NHS ester outperforms other PEGylation agents through superior reaction efficiency and product stability:
Table 1: Comparative Analysis of Common PEGylation Agents
Derivative | Reactive Group | Reaction Rate (k, M⁻¹s⁻¹) | Hydrolysis Half-life (pH 7.4) | Cross-linking Risk |
---|---|---|---|---|
m-PEG-NHS ester | NHS ester | 10–100 | 15–30 min | Low |
m-PEG-Isocyanate (ISO) | Isocyanate | 0.5–5 | 2–5 min | Moderate |
PEG-Diisocyanate (DISO) | Diisocyanate | 1–10 | <2 min | High |
m-PEG-Tresylate | Sulfonate | 0.1–1 | >60 min | Low |
Source: Data synthesized from [5] [9]
Key differentiators include:
CAS No.: 62968-45-0
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1